molecular formula C20H27N5O2 B10990680 5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]-N-[2-(1H-pyrrol-1-yl)ethyl]pentanamide

5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]-N-[2-(1H-pyrrol-1-yl)ethyl]pentanamide

Cat. No.: B10990680
M. Wt: 369.5 g/mol
InChI Key: CZUNIKKWYKMMIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    Reagents: Pyrrole, ethyl bromoacetate

    Conditions: Stirring at room temperature in a solvent like dichloromethane, with a base such as triethylamine.

  • Step 3: Formation of Pentanamide Chain

      Reagents: 5-oxo-pentanoic acid, coupling agents like EDCI or DCC

      Conditions: Room temperature, in a solvent like DMF or DMSO.

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and purification techniques like crystallization or chromatography to ensure high yield and purity.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]-N-[2-(1H-pyrrol-1-yl)ethyl]pentanamide typically involves multi-step organic reactions. One common route starts with the preparation of the piperazine derivative, followed by the introduction of the pyridine and pyrrole groups. The final step involves the formation of the pentanamide chain.

    • Step 1: Synthesis of Piperazine Derivative

        Reagents: Piperazine, pyridine-2-carboxylic acid

        Conditions: Reflux in an appropriate solvent such as ethanol or methanol, with a catalyst like HCl or H2SO4.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and piperazine rings.

        Reagents: Oxidizing agents like KMnO4 or H2O2.

        Conditions: Mild to moderate temperatures, in solvents like water or acetonitrile.

    • Reduction: Reduction reactions can target the carbonyl group in the pentanamide chain.

        Reagents: Reducing agents like NaBH4 or LiAlH4.

        Conditions: Low temperatures, in solvents like THF or ether.

    • Substitution: The pyridine and piperazine rings can undergo nucleophilic substitution reactions.

        Reagents: Nucleophiles like amines or thiols.

        Conditions: Room temperature, in polar solvents like DMF or DMSO.

    Major Products

      Oxidation: Formation of N-oxides or hydroxylated derivatives.

      Reduction: Formation of alcohols or amines.

      Substitution: Formation of substituted piperazine or pyridine derivatives.

    Scientific Research Applications

    Chemistry

    In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.

    Biology

    Medicine

    In medicine, 5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]-N-[2-(1H-pyrrol-1-yl)ethyl]pentanamide is being investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

    Industry

    Industrially, this compound can be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.

    Mechanism of Action

    The mechanism of action of 5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]-N-[2-(1H-pyrrol-1-yl)ethyl]pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and pyridine rings can mimic natural ligands, allowing the compound to bind to active sites and modulate biological pathways.

    Comparison with Similar Compounds

    Similar Compounds

    • 5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]-N-[2-(1H-imidazol-1-yl)ethyl]pentanamide
    • 5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]-N-[2-(1H-pyrazol-1-yl)ethyl]pentanamide

    Uniqueness

    Compared to similar compounds, 5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]-N-[2-(1H-pyrrol-1-yl)ethyl]pentanamide is unique due to the presence of the pyrrole group, which can confer different electronic properties and reactivity. This uniqueness can lead to distinct biological activities and applications.

    Properties

    Molecular Formula

    C20H27N5O2

    Molecular Weight

    369.5 g/mol

    IUPAC Name

    5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)-N-(2-pyrrol-1-ylethyl)pentanamide

    InChI

    InChI=1S/C20H27N5O2/c26-19(22-10-13-23-11-3-4-12-23)7-5-8-20(27)25-16-14-24(15-17-25)18-6-1-2-9-21-18/h1-4,6,9,11-12H,5,7-8,10,13-17H2,(H,22,26)

    InChI Key

    CZUNIKKWYKMMIS-UHFFFAOYSA-N

    Canonical SMILES

    C1CN(CCN1C2=CC=CC=N2)C(=O)CCCC(=O)NCCN3C=CC=C3

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.